azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone
Description
Properties
IUPAC Name |
azepan-1-yl-[1-(4-ethylphenyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-14-7-9-15(10-8-14)21-13-16(18-19-21)17(22)20-11-5-3-4-6-12-20/h7-10,13H,2-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHLSDMBNRAXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves a multi-step process, starting with the formation of the 1,2,3-triazole ring through a cycloaddition reaction between an alkyne and an azide. Following this, the azepane ring is introduced via nucleophilic substitution reactions. The final steps usually involve the coupling of the ethylphenyl group using a Friedel-Crafts acylation.
Industrial Production Methods
In industrial settings, the synthesis process can be scaled up through the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts like copper(I) iodide may be used to expedite the cycloaddition reactions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, especially at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: : Reduction of the ketone group in the methanone bridge can be achieved using reagents like sodium borohydride.
Substitution: : Both the azepane and triazole rings can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halogenated solvents, Lewis acids such as aluminium chloride.
Major Products Formed
The major products typically include a range of substituted triazoles, azepanes, and their derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone has a broad spectrum of applications across various scientific fields:
Chemistry
It serves as an intermediate in the synthesis of more complex organic molecules and can be used to study the reactivity and properties of triazole and azepane rings.
Biology
Due to its structural complexity, it is used in studying the interactions of triazoles with biological macromolecules, providing insights into enzyme inhibition and receptor binding.
Medicine
Its potential therapeutic applications are being explored, particularly in designing novel drugs targeting specific biological pathways involving triazole and azepane structures.
Industry
The compound finds applications in the development of advanced materials, such as high-performance polymers and specialty coatings, due to its robust chemical structure.
Mechanism of Action
Molecular Targets and Pathways
Azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone typically exerts its effects by interacting with enzymes or receptors, which can alter biological pathways. The triazole ring often acts as a ligand, binding to specific sites on enzymes, thereby inhibiting their activity. The azepane ring can affect the compound's overall binding affinity and selectivity.
Comparison with Similar Compounds
Structural Features and Substituents
Key differences in heterocycles, triazole substituents, and their implications:
Key Observations :
Physicochemical Properties
| Property | Target Compound (Est.) | Compound | Compound |
|---|---|---|---|
| Molecular Weight | ~317.4 g/mol | 261.36 g/mol | 412.5 g/mol |
| logP | ~3.5 | 3.37 | ~4.2 (predicted) |
| Polar Surface Area | ~50 Ų | 24.4 Ų | ~70 Ų |
Implications : Higher logP in the target compound compared to ’s analog suggests better membrane permeability but may require formulation optimization for solubility.
Biological Activity
Azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article will delve into its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of an azepane ring connected to a triazole moiety substituted with a 4-ethylphenyl group. Its chemical formula is with a molecular weight of approximately 286.34 g/mol. The presence of both azepane and triazole rings contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of azepan derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro assays have demonstrated that this compound has IC50 values in the micromolar range against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Azepan derivative | MCF-7 | 0.48 |
| Azepan derivative | HCT-116 | 0.78 |
| Reference (Prodigiosin) | MCF-7 | 1.93 |
| Reference (Prodigiosin) | HCT-116 | 2.84 |
These results suggest that azepan derivatives can be more effective than some established anticancer agents.
The anticancer activity is believed to be mediated through multiple mechanisms:
- Induction of Apoptosis : Flow cytometry analysis indicates that these compounds can trigger apoptosis in cancer cells by increasing caspase activity.
- Cell Cycle Arrest : The compounds have been shown to induce G1 phase arrest in MCF-7 cells, preventing further cell proliferation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring enhances biological activity. Conversely, substitutions with electron-donating groups (EDGs) may reduce efficacy. For instance:
| Substitution Type | Effect on Activity |
|---|---|
| EWG (e.g., halogens) | Increased potency |
| EDG (e.g., alkyl groups) | Decreased potency |
This information is critical for guiding future modifications aimed at optimizing the compound's therapeutic profile.
Research Findings
Research has demonstrated that modifications to the azepane or triazole moieties can significantly affect biological activity. For example, substituting different alkyl or aryl groups on the triazole ring has been linked to varying levels of cytotoxicity and selectivity toward specific cancer types.
Comparative Studies
In comparative studies with other triazole-based compounds, azepan derivatives have shown promising results:
| Compound Type | IC50 Range (µM) |
|---|---|
| Azepan Derivatives | 0.11 - 2.78 |
| Doxorubicin | 0.79 - 5.51 |
These findings suggest that azepan derivatives may offer advantages over traditional chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
